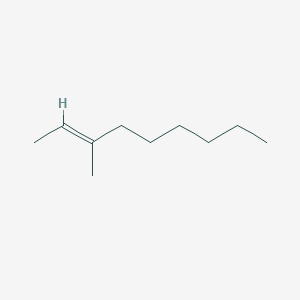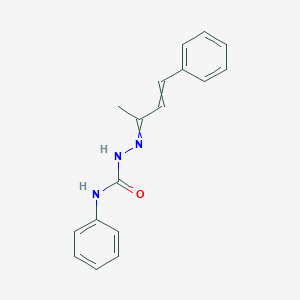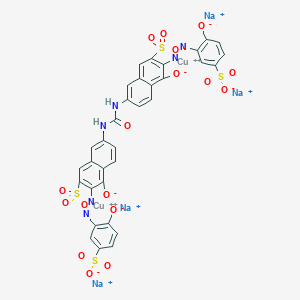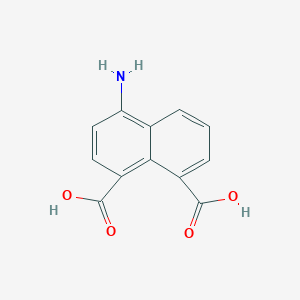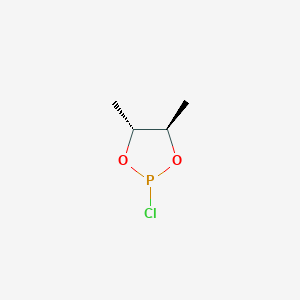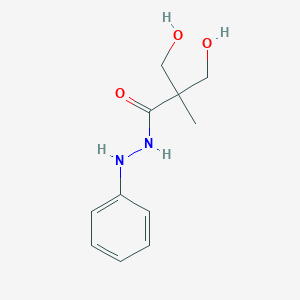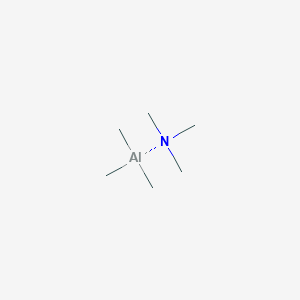
Trimethyl(trimethylamine)aluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(trimethylamine)aluminium (TMAAl) is an organometallic compound with the chemical formula Al(CH3)3N(CH3)3. It is a colorless liquid that is used in various scientific research applications, particularly in the field of materials science. TMAAl is a highly reactive compound that is useful in the production of thin films and coatings.
Wirkmechanismus
Trimethyl(trimethylamine)aluminium is a highly reactive compound that reacts readily with a variety of other compounds. It is used in the production of thin films and coatings by reacting with other chemicals to form a thin layer on a substrate. Trimethyl(trimethylamine)aluminium is also used in the production of LEDs and other electronic devices by reacting with other chemicals to form the necessary materials.
Biochemische Und Physiologische Effekte
Trimethyl(trimethylamine)aluminium is not typically used in biochemical or physiological research, as it is primarily used in materials science applications. However, it is important to note that Trimethyl(trimethylamine)aluminium is a highly reactive compound that can be dangerous if not handled properly.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Trimethyl(trimethylamine)aluminium in lab experiments is its high reactivity, which makes it useful in the production of thin films and coatings. However, Trimethyl(trimethylamine)aluminium is also highly reactive and can be dangerous if not handled properly. It is important to use caution when working with Trimethyl(trimethylamine)aluminium and to follow all appropriate safety protocols.
Zukünftige Richtungen
There are many potential future directions for research involving Trimethyl(trimethylamine)aluminium. One area of interest is the development of new materials and coatings for use in electronic devices. Another area of interest is the development of new methods for synthesizing Trimethyl(trimethylamine)aluminium and other organometallic compounds. Overall, Trimethyl(trimethylamine)aluminium is a versatile and useful compound that has many potential applications in scientific research.
Synthesemethoden
Trimethyl(trimethylamine)aluminium can be synthesized using a variety of methods, including the reaction of trimethylaluminum with trimethylamine in the presence of a catalyst. Another method involves the reaction of aluminum chloride with trimethylamine in the presence of an aluminum alkyl.
Wissenschaftliche Forschungsanwendungen
Trimethyl(trimethylamine)aluminium is widely used in scientific research, particularly in the field of materials science. It is used in the production of thin films and coatings, such as those used in the semiconductor industry. Trimethyl(trimethylamine)aluminium is also used in the production of light-emitting diodes (LEDs) and other electronic devices.
Eigenschaften
CAS-Nummer |
19553-62-9 |
|---|---|
Produktname |
Trimethyl(trimethylamine)aluminium |
Molekularformel |
C6H18AlN |
Molekulargewicht |
131.2 g/mol |
IUPAC-Name |
N,N-dimethylmethanamine;trimethylalumane |
InChI |
InChI=1S/C3H9N.3CH3.Al/c1-4(2)3;;;;/h1-3H3;3*1H3; |
InChI-Schlüssel |
PCICBTYEKOQBKD-UHFFFAOYSA-N |
SMILES |
CN(C)C.C[Al](C)C |
Kanonische SMILES |
CN(C)C.C[Al](C)C |
Andere CAS-Nummern |
19553-62-9 |
Synonyme |
trimethyl(trimethylamine)aluminium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



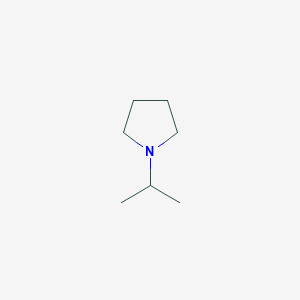
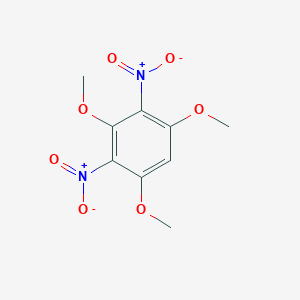
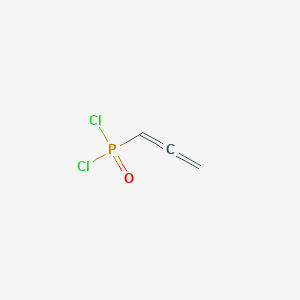
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)
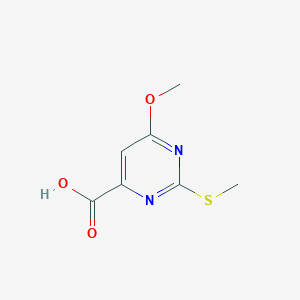
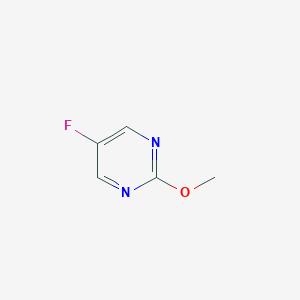
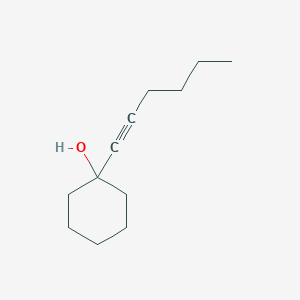
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)
